Dehydroglyasperin C

Description

Properties

IUPAC Name |

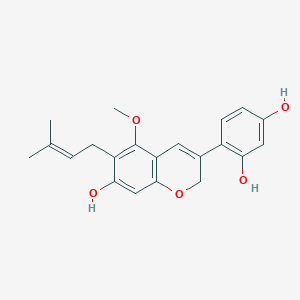

4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACNRZUVCUEUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OCC(=C2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199331-35-6 | |

| Record name | Dehydroglyasperin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROGLYASPERIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80H8MSZ44I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent Extraction Techniques

The isolation of DGC from licorice roots involves sequential solvent extraction to separate bioactive compounds. A standardized protocol begins with dried, powdered licorice roots subjected to maceration or reflux using polar solvents. Ethanol (EtOH) and methanol (MeOH) are widely employed due to their efficacy in dissolving phenolic compounds. For instance, a 9:1 (v/v) n-hexane/EtOH mixture demonstrated high efficiency in preliminary extraction, selectively isolating DGC while minimizing co-extraction of non-target constituents.

Comparative studies highlight ethanol’s superiority over methanol in preserving DGC’s structural integrity, as methanol may induce partial oxidation during prolonged extraction. A typical workflow involves:

-

Drying and Grinding : Licorice roots are dried at 40–50°C and ground to ≤1 mm particles to maximize surface area.

-

Defatting : A non-polar solvent like n-hexane removes lipids and chlorophyll.

-

Polar Solvent Extraction : Ethanol (70–80%) at 60–70°C for 6–8 hours extracts isoflavones, including DGC.

Purification and Isolation

Crude extracts undergo multi-step chromatography to isolate DGC:

-

Column Chromatography : Silica gel columns with gradient elution (chloroform:methanol ratios from 10:1 to 1:1) separate DGC from glyasperins and isoangustones.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity.

Key Findings :

-

Yield Optimization : Ethanol extracts yield 0.8–1.2% DGC (w/w), whereas methanol yields 0.5–0.9%.

-

Solvent Systems : Binary systems (e.g., EtOH/water) enhance extraction efficiency by 20–30% compared to pure solvents.

Synthetic Production Approaches

Prenylation of Isoflavones

While natural extraction dominates, synthetic routes involve prenylation of isoflavone precursors. Although detailed protocols are scarce in accessible literature, foundational steps include:

-

Isoflavone Activation : 7-hydroxyisoflavone reacts with prenyl bromide under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF).

-

Cyclization : Acid-catalyzed cyclization forms DGC’s pyran ring.

Challenges :

-

Regioselectivity : Unwanted C-6 prenylation occurs without directing groups, reducing yields to <15%.

-

Oxidative Byproducts : Air exposure during synthesis necessitates inert atmospheres to prevent quinone formation.

Industrial-Scale Production

Cost-Benefit Analysis

| Parameter | Natural Extraction | Synthetic Route |

|---|---|---|

| Yield (%) | 0.8–1.2 | <15 |

| Purity (%) | >95 | 70–85 |

| Cost (USD/kg) | 12,000–15,000 | 18,000–22,000 |

Natural extraction remains economically viable despite lower yields due to higher purity and simpler infrastructure.

Methodological Advancements

Ultrasound-Assisted Extraction (UAE)

Recent innovations employ UAE (40 kHz, 500 W) to enhance solvent penetration, reducing extraction time to 2 hours and improving yields by 25%.

Chemical Reactions Analysis

Types of Reactions: Dehydroglyasperin C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidative products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions at the prenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Antioxidant Properties

DGC exhibits potent antioxidant activity, which is crucial for its therapeutic potential. Studies have shown that it effectively scavenges free radicals and reduces oxidative stress in various cell types.

- Research Findings : In a study comparing the antioxidant activities of several phenylflavonoids, DGC demonstrated the highest free radical scavenging capacity in human hepatoma HepG2 cells, significantly suppressing lipid peroxidation and hydrogen peroxide-induced reactive oxygen species (ROS) production .

| Compound | Ferric Reducing Activity | DPPH Scavenging Activity | Lipid Peroxidation Inhibition |

|---|---|---|---|

| This compound | High | Strong | Significant |

| Other Phenylflavonoids | Moderate | Moderate | Moderate |

Anti-Photoaging Effects

DGC has been identified as a potential agent for combating photoaging. Its mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and contribute to skin aging.

- Case Study : A study on human keratinocytes (HaCaT cells) indicated that DGC treatment inhibited UVB-mediated MMP expression by suppressing ROS generation and MAPK signaling pathways . This suggests its utility in skincare formulations aimed at reducing UV-induced skin damage.

Cancer Chemoprevention

DGC has shown promise in cancer prevention through its ability to inhibit neoplastic transformations and modulate key signaling pathways involved in cancer progression.

- Research Findings : In JB6 P+ mouse epidermal cells, DGC suppressed TPA-induced activation of AP-1 and NF-κB transcription factors, which are critical for cell transformation processes associated with cancer . This indicates its potential role as a chemopreventive agent.

Cardiovascular Protection

The compound also displays protective effects against cardiovascular diseases by inhibiting smooth muscle cell proliferation and migration, which are pivotal in vascular remodeling.

- Research Findings : In human aortic smooth muscle cells, DGC significantly reduced PDGF-induced proliferation and migration without cytotoxicity. It blocked cell cycle progression and downregulated key cyclins involved in cell division . Furthermore, in animal models, DGC reduced neointimal formation following vascular injury .

Neuroprotective Effects

Emerging research highlights DGC's neuroprotective properties, suggesting its application in treating neurodegenerative diseases.

- Case Study : Preliminary studies indicate that DGC may protect neuronal cells from oxidative stress-induced damage, although further research is necessary to elucidate the underlying mechanisms.

Anti-Inflammatory Activity

DGC has been recognized for its anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

Mechanism of Action

Dehydroglyasperin C exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species and upregulates phase 2 detoxifying enzymes.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B and mitogen-activated protein kinases.

Anticancer Activity: It directly inhibits kinases such as MKK4 and phosphoinositide 3-kinase, leading to the suppression of cell proliferation and induction of apoptosis

Comparison with Similar Compounds

Dehydroglyasperin C is compared with other prenylated isoflavones such as:

- Isoangustone A

- Glyasperin A

- Glyasperin B

Uniqueness: this compound stands out due to its potent antioxidant and anticancer activities. It has a unique prenylated structure that enhances its biological activity compared to other similar compounds .

Biological Activity

Dehydroglyasperin C (DGC), a prominent phenylflavonoid derived from Glycyrrhiza uralensis (licorice), has garnered significant attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of DGC, supported by various research findings, case studies, and data tables.

Antioxidant Activity

DGC exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that DGC demonstrates superior free radical scavenging abilities compared to other licorice-derived compounds.

- Ferric Reducing Antioxidant Power : DGC showed strong ferric reducing activity and effectively scavenged various free radicals, including DPPH and ABTS radicals. In human hepatoma HepG2 cells, it significantly suppressed hydrogen peroxide-induced reactive oxygen species (ROS) production .

| Compound | Ferric Reducing Activity | DPPH Scavenging Activity | ABTS Scavenging Activity |

|---|---|---|---|

| This compound | High | High | High |

| Dehydroglyasperin D | Moderate | Moderate | Moderate |

| Isoangustone A | Low | Low | Low |

Cardiovascular Protection

DGC's role in cardiovascular health is particularly noteworthy. Studies have demonstrated that it can inhibit the proliferation and migration of human aortic smooth muscle cells (HASMC) induced by platelet-derived growth factor (PDGF), which is implicated in atherosclerosis.

- Mechanism of Action : DGC treatment led to a dose-dependent decrease in PDGF-induced cell proliferation and DNA synthesis without cytotoxic effects. It inhibited the phosphorylation of key signaling molecules such as PDGF receptor-b, AKT, and ERK1/2, crucial for cell cycle progression and migration .

- In Vivo Studies : In a rat model of vascular injury, DGC significantly reduced neointimal formation and preserved luminal diameter compared to controls, suggesting its potential therapeutic application in preventing cardiovascular diseases .

Anti-Cancer Properties

DGC has shown promise as a chemopreventive agent against cancer through various mechanisms:

- Cell Transformation Inhibition : Research indicates that DGC suppresses TPA-induced neoplastic transformation in JB6 P+ mouse epidermal cells by inhibiting MKK4 and PI3K pathways. This inhibition was linked to decreased activation of transcription factors AP-1 and NF-κB .

- Cytotoxic Effects : DGC exhibited cytotoxic effects against various cancer cell lines. Its ability to induce cell cycle arrest and apoptosis in prostate cancer cells has been documented, highlighting its potential as an anticancer therapeutic .

Immunomodulatory Effects

DGC also possesses immunomodulatory properties. It has been shown to enhance IL-7 expression in intestinal epithelial cells while suppressing the proliferation of certain cancer cell lines, indicating its dual role in promoting immune responses while exerting anticancer effects .

Case Studies

Several studies have explored the biological activity of DGC:

- Study on Antioxidant Activity : A study demonstrated that DGC effectively reduced lipid peroxidation in rat tissues and human hepatoma cells exposed to oxidative stress .

- Cardiovascular Study : In vitro experiments showed that DGC could block PDGF-induced cell cycle progression from G0/G1 to S phase by downregulating cyclins and CDKs involved in cell division .

- Cancer Prevention Study : The compound was found to inhibit TPA-induced COX-2 expression and associated signaling pathways in skin cancer models, suggesting its potential as a preventive agent against skin carcinogenesis .

Q & A

Q. What experimental models and assays are recommended to evaluate the anticancer activity of Dehydroglyasperin C?

- Methodological Answer : Researchers commonly use human colorectal cancer cell lines (e.g., HT-29) for anchorage-dependent/-independent growth assays to assess antiproliferative effects . Western blotting is employed to analyze signaling pathways (e.g., PI3K/Akt and MAPK) using phospho-specific antibodies. For mechanistic studies, direct kinase inhibition assays (e.g., MKK4 and PI3K enzymatic activity tests) are performed . In neuroprotection studies, glutamate-induced oxidative stress models in neuronal cells are utilized, with ROS detection via fluorescent dyes (e.g., dichlorofluorescein diacetate) .

Q. How can researchers quantify the antioxidant capacity of this compound in vitro?

- Methodological Answer : Standard assays include:

- DPPH/ABTS radical scavenging : Measures free radical neutralization .

- Ferric reducing antioxidant power (FRAP) : Evaluates electron-donating capacity .

- Lipid peroxidation assays : Uses rat liver homogenates to assess inhibition of malondialdehyde formation .

- Cellular ROS detection : HepG2 cells treated with H₂O₂ or other oxidants, analyzed via flow cytometry or fluorescence microscopy .

Q. What methodologies confirm this compound's role as a phase 2 enzyme inducer?

- Methodological Answer :

- NAD(P)H:quinone oxidoreductase 1 (NQO1) activity assays : Measure enzyme induction in cell lysates using menadione as a substrate .

- RT-qPCR/Western blotting : Quantify mRNA/protein levels of NQO1 and glutathione S-transferase (GST) in treated vs. untreated cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on PI3K/Akt vs. MAPK pathways across studies?

- Methodological Answer :

- Cell-type specificity : Test multiple cancer models (e.g., colorectal vs. lung cancer) to identify context-dependent signaling .

- Dose-response studies : Vary concentrations (e.g., 0.1–10 µM) to determine threshold effects .

- Kinase profiling : Use recombinant kinase panels to assess direct vs. indirect inhibition .

- Cross-talk analysis : Employ dual-pathway inhibitors (e.g., PI3K + MAPK blockers) to isolate contributions .

Q. What strategies improve the bioavailability and stability of this compound in preclinical in vivo studies?

- Methodological Answer :

- Formulation optimization : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility .

- Pharmacokinetic profiling : Conduct LC-MS/MS to track plasma/tissue levels and identify metabolites .

- Prodrug synthesis : Modify hydroxyl groups to improve absorption and reduce first-pass metabolism .

Q. How do researchers validate neuroprotective claims of this compound in vivo while addressing blood-brain barrier (BBB) limitations?

- Methodological Answer :

- BBB permeability assays : Use in vitro models (e.g., co-cultures of endothelial cells and astrocytes) .

- In vivo imaging : Administer fluorescently labeled this compound and track brain uptake via two-photon microscopy .

- Behavioral tests : Combine oxidative stress models (e.g., MPTP-induced neurodegeneration) with cognitive/motor function assessments .

Q. What experimental approaches identify synergistic interactions between this compound and other bioactive compounds?

- Methodological Answer :

- Combinatorial screening : Use high-throughput platforms to test compound libraries (e.g., licorice-derived flavonoids) .

- Isobologram analysis : Calculate combination indices (CI) to classify synergism/additivity/antagonism .

- Pathway mapping : Perform transcriptomics/proteomics to identify co-regulated targets (e.g., NQO1 + AR pathways) .

Methodological Best Practices

Q. How should researchers ensure reproducibility in this compound studies?

- Guidelines :

- Detailed protocols : Report exact cell lines, passage numbers, and culture conditions (e.g., serum concentration) .

- Positive controls : Include reference compounds (e.g., sulforaphane for NQO1 induction) in all assays .

- Data transparency : Share raw data (e.g., Western blot images) in supplementary materials .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Guidelines :

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀ values .

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., 0.1, 1, 10 µM) .

- Power analysis : Predefine sample sizes to ensure sufficient statistical power .

Data Interpretation and Limitations

Q. How can researchers differentiate direct vs. indirect mechanisms of this compound in complex biological systems?

- Methodological Answer :

- Pull-down assays : Use biotinylated this compound to identify direct binding partners (e.g., PI3K/MKK4) .

- CRISPR knockouts : Generate cells lacking putative targets (e.g., NQO1) to assess dependency .

- Time-course studies : Monitor early (1–6 h) vs. late (24–48 h) effects to distinguish primary/secondary responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.